
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and an oxygen atom, forming a lambda5-phosphane structure. Its distinct arrangement of atoms contributes to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide or a similar oxidizing agent to introduce the oxygen atom into the phosphine compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles, resulting in modified derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Applications De Recherche Scientifique
Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component of novel pharmaceuticals.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance and durability.
Mécanisme D'action
The mechanism of action of Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Oxotris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane, this compound lacks the oxygen atom but shares similar structural features.
Tris(2,3,5,6-tetramethylphenyl)borane: A boron analog with similar phenyl groups, used in different chemical contexts.
2,3,5,6-Tetramethylphenyl derivatives: Various compounds featuring the 2,3,5,6-tetramethylphenyl group, each with unique properties and applications.
Uniqueness
This compound stands out due to its lambda5-phosphane structure, which imparts distinct reactivity and versatility. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
54948-03-7 |
|---|---|
Formule moléculaire |
C30H39OP |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
3-bis(2,3,5,6-tetramethylphenyl)phosphoryl-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C30H39OP/c1-16-13-17(2)23(8)28(22(16)7)32(31,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
Clé InChI |
BOMQDGQTLIRIMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)P(=O)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


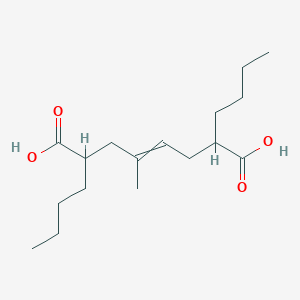
![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
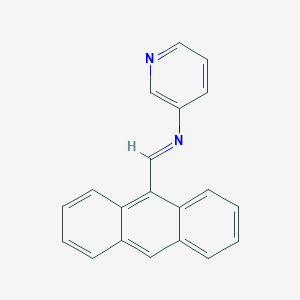

![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
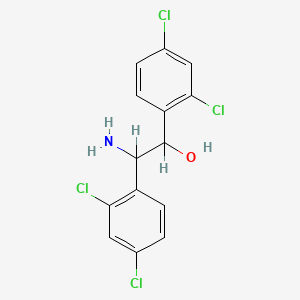

![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
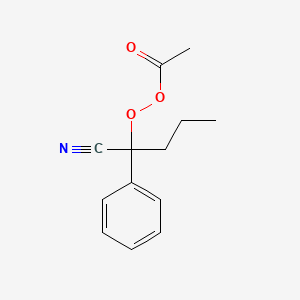
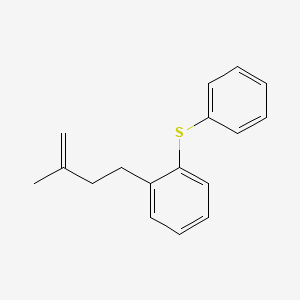
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
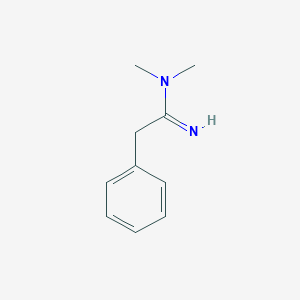
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
